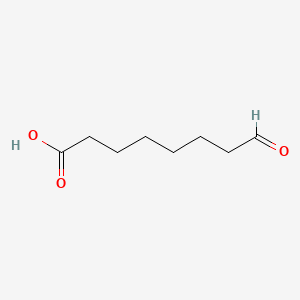

Suberaldehydic acid

描述

Nomenclature and Classification of Aldehydic Fatty Acids

The precise naming and classification of fatty acid derivatives are crucial for understanding their structure and function. This section delves into the systematic nomenclature of 7-formylheptanoic acid and its classification within the lipidome.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for 7-formylheptanoic acid is 8-oxooctanoic acid . nih.gov This name is derived by identifying the longest carbon chain containing the principal functional group, which in this case is the carboxylic acid. The eight-carbon chain makes it an octanoic acid derivative. The aldehyde group at the seventh carbon of the heptanoic acid chain is treated as an "oxo" substituent on the eighth carbon of the octanoic acid chain when numbering starts from the carboxylic acid carbon.

Other synonyms for this compound include 7-formylheptanoic acid and 8-oxo-octanoic acid. nih.gov The related keto acid, 7-oxooctanoic acid, has the IUPAC name 7-oxooctanoic acid, indicating a ketone group on the seventh carbon. nih.gov This distinction in naming highlights the position of the carbonyl group, which significantly influences the molecule's chemical properties.

| Common Name | IUPAC Name | CAS Number | Molecular Formula |

|---|---|---|---|

| 7-Formylheptanoic acid | 8-oxooctanoic acid | 929-48-6 | C8H14O3 |

| 7-Ketooctanoic acid | 7-oxooctanoic acid | 14112-98-2 | C8H14O3 |

7-Formylheptanoic acid is classified within the lipid classification system as a fatty acyl. nih.gov Specifically, it falls under the category of fatty acids and their conjugates, and more precisely, it is categorized as an oxo fatty acid. nih.govnih.gov Oxo fatty acids are a subclass of fatty acids that contain a ketone or aldehyde group in their carbon chain. gerli.com This places them in a group of molecules that are often intermediates in fatty acid metabolism or products of oxidative processes. gerli.comresearchgate.net

The broader class of oxylipins encompasses fatty acid metabolites generated through enzymatic or non-enzymatic oxidation. portlandpress.com These molecules, including 7-formylheptanoic acid, are involved in a multitude of biological processes. portlandpress.com

Historical Perspectives on the Identification and Early Research of Related Oxo Fatty Acids

The study of fatty acids dates back to the late 18th century, with initial work focusing on their basic elemental composition. nih.gov It wasn't until the early 20th century that the essentiality of certain fatty acids in the diet was recognized. nih.gov The investigation into modified fatty acids, such as oxo fatty acids, followed as analytical techniques became more sophisticated.

The concept of ω-oxidation of fatty acids, a key pathway for the formation of dicarboxylic acids and related compounds, was first proposed by Verkade and his colleagues. nih.gov They observed the excretion of dicarboxylic acids in the urine of animals and humans after the administration of medium and long-chain fatty acids. nih.gov This foundational work laid the groundwork for understanding how the terminal methyl group of a fatty acid could be oxidized to a carboxylic acid, a process that can also lead to the formation of aldehydic intermediates.

More recently, advances in lipidomics, particularly using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS), have led to the identification of a diverse range of oxo fatty acids in biological samples, including human plasma. nih.govacs.org These studies are beginning to uncover the potential biological activities of these previously unrecognized lipids. nih.govacs.org

Significance of Aldehyde Functionality in Fatty Acid Derivatives

The presence of an aldehyde group in a fatty acid derivative like 7-formylheptanoic acid has profound implications for its chemical reactivity and biological function.

Aldehydes are inherently reactive molecules due to the polar nature of the carbonyl group. msu.edu They are electrophilic and can readily react with nucleophiles such as the amino and sulfhydryl groups of proteins and the amino groups of nucleic acids. nih.govacs.org This reactivity means that aldehydic fatty acids can form covalent adducts with macromolecules, potentially altering their function. researchgate.net

The formation of such adducts is a key mechanism of aldehyde-induced toxicity and is implicated in the pathology of various diseases associated with oxidative stress. nih.govtandfonline.com Aldehydes generated from lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE), are well-studied examples of how reactive aldehydes can impact cellular processes. nih.gov The reactivity of the aldehyde group makes these molecules both potentially damaging and also participants in cellular signaling pathways. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H14O3 | nih.govchembk.com |

| Molar Mass | 158.19 g/mol | nih.gov |

| Appearance | Colorless or light yellow crystalline solid | chembk.com |

| Melting Point | 48-52 °C | chembk.com |

| Boiling Point | 290.4 °C at 760 mmHg | lookchem.com |

| Flash Point | 143.7 °C | lookchem.com |

| Solubility | Soluble in alcohol and ether; insoluble in water at room temperature | chembk.com |

Aldehydic fatty acids can be intermediates in various metabolic pathways. The ω-oxidation of fatty acids, occurring in the endoplasmic reticulum, involves the hydroxylation of the terminal methyl group, followed by its oxidation to an aldehyde and then to a carboxylic acid, forming a dicarboxylic acid. nih.gov This process increases the water solubility of fatty acids, facilitating their excretion. nih.gov

Fatty aldehydes are primarily metabolized through oxidation to their corresponding carboxylic acids, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). nih.gov This detoxification pathway is crucial for preventing the accumulation of reactive aldehydes. researchgate.net Conversely, aldehydes can be formed from the reduction of carboxylic acids by enzymes such as carboxylic acid reductases (CARs). nih.gov

Research on a radiolabeled derivative of 8-oxooctanoic acid has shown that it is metabolized in the liver via β-oxidation, indicating that oxo fatty acids can enter and be processed by the primary fatty acid degradation pathway. nih.gov This suggests that 7-formylheptanoic acid, as 8-oxooctanoic acid, could also be a substrate for β-oxidation, breaking down the carbon chain to produce energy or shorter-chain metabolites.

Structure

3D Structure

属性

IUPAC Name |

8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-5-3-1-2-4-6-8(10)11/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXYJHLCLUYOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239189 | |

| Record name | 7-Formylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-48-6 | |

| Record name | 8-Oxooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Formylheptanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Formylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-formylheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activities and Mechanistic Investigations

Role as a Potential Biomarker in Metabolic Disorders

While direct evidence naming 7-Formylheptanoic acid as a definitive biomarker for specific metabolic disorders is not extensively documented, its nature as an aldehydic fatty acid places it within a class of compounds that are closely monitored in metabolic studies. creative-proteomics.commdpi.comnih.govmdpi.comnih.gov The accumulation of aldehydes is a known indicator of oxidative stress and can be associated with various metabolic diseases. researchgate.net For instance, bile acids, which are also involved in metabolic regulation, are considered potential biomarkers for conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes mellitus (T2DM). mdpi.comnih.govresearchgate.net Alterations in fatty acid metabolism are a hallmark of metabolic diseases, and therefore, monitoring levels of specific fatty acids and their derivatives can provide diagnostic insights. nih.govnih.gov

Table 1: 7-Formylheptanoic Acid and Related Compounds in Metabolic Health

| Compound Class | Role in Metabolism | Association with Metabolic Disorders |

|---|---|---|

| Aldehydic Fatty Acids | Intermediates in fatty acid metabolism and products of lipid peroxidation. researchgate.nettandfonline.com | Elevated levels can indicate oxidative stress and cellular damage. researchgate.netmdpi.com |

| Bile Acids | Facilitate fat absorption and act as signaling molecules. mdpi.comnih.gov | Abnormal levels are linked to NAFLD and T2DM. mdpi.comnih.govresearchgate.net |

| Fatty Acids | Energy source and building blocks for lipids. wikipedia.org | Dysregulation is a key feature of metabolic diseases. nih.govnih.gov |

Interactions with Cellular Pathways and Enzymes

The biological impact of 7-Formylheptanoic acid is largely understood through its interactions with the intricate network of cellular metabolic pathways, particularly those governing fatty acids.

As a fatty acid derivative, 7-Formylheptanoic acid is situated within the metabolic flux of fatty acid synthesis and degradation. wikipedia.orgwikipedia.orgkhanacademy.orgyoutube.comyoutube.com Fatty acid synthesis involves the creation of fatty acids from acetyl-CoA and NADPH, while degradation, or beta-oxidation, breaks them down to generate energy. wikipedia.orgwikipedia.org The balance between these two processes is critical for cellular energy homeostasis. nih.govmdpi.com Aldehydic fatty acids can arise as intermediates or byproducts of these pathways. The metabolism of fatty aldehydes is crucial, with enzymes like fatty aldehyde dehydrogenase (FALDH) playing a key role in their conversion to fatty acids. nih.gov Deficiencies in such enzymes can lead to the accumulation of fatty aldehydes, disrupting normal cellular function. nih.gov

The presence of aldehydic fatty acids can influence the activity of key enzymes in lipid metabolism.

Phospholipase A2 (PLA2): These enzymes catalyze the hydrolysis of phospholipids, releasing fatty acids, including arachidonic acid, a precursor for inflammatory mediators. nih.govwikipedia.orgnih.gov While direct modulation by 7-Formylheptanoic acid is not specified, the broader class of lipid molecules can influence PLA2 activity. amegroups.orgmdpi.com Increased PLA2 activity is associated with inflammatory conditions and can be a marker of cellular damage. wikipedia.orgamegroups.org

Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the first committed step in fatty acid synthesis, the conversion of acetyl-CoA to malonyl-CoA. nih.govmdpi.com The regulation of ACC is crucial for controlling the rate of fatty acid synthesis. wikipedia.org While direct interaction with 7-Formylheptanoic acid is not documented, the products of fatty acid metabolism can exert feedback inhibition on ACC. wikipedia.org

Signaling and Regulatory Functions of Aldehydic Fatty Acids

Aldehydic fatty acids, including compounds like 7-Formylheptanoic acid, can act as signaling molecules, influencing various cellular processes. creative-proteomics.com They are part of a larger family of fatty acids and their derivatives that can regulate gene expression, modulate enzyme activities, and participate in signaling cascades. nih.gov For example, free fatty acids can activate nuclear receptors like PPARs, which are master regulators of lipid metabolism. nih.gov The aldehydic group, being highly reactive, can also interact with cellular components, potentially altering their function and contributing to signaling pathways. researchgate.netnih.gov

Toxicological Implications of Aldehyde Accumulation in Biological Systems

The accumulation of aldehydes, including aldehydic fatty acids, has significant toxicological implications. researchgate.nettandfonline.commdpi.com Aldehydes are highly reactive electrophilic molecules that can readily form adducts with proteins, DNA, and other cellular macromolecules, leading to cellular dysfunction and damage. researchgate.netnih.gov This reactivity is the basis for their cytotoxic, mutagenic, and carcinogenic properties. researchgate.netnih.gov

The body has enzymatic defense mechanisms to detoxify aldehydes, with aldehyde dehydrogenase (ALDH) enzymes playing a central role in converting them to less toxic carboxylic acids. mdpi.comnih.gov For instance, ALDH2 is a key mitochondrial enzyme responsible for metabolizing a wide range of aldehydes. mdpi.comfrontiersin.org Genetic variations in ALDH genes can lead to impaired aldehyde metabolism and increased susceptibility to aldehyde-induced toxicity. mdpi.comnih.gov The accumulation of aldehydes due to either overproduction or inefficient detoxification can contribute to the pathology of various diseases, including cardiovascular and neurodegenerative disorders. researchgate.netmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 7-Formylheptanoic acid |

| Acetyl-CoA |

| Malonyl-CoA |

| Arachidonic acid |

| Acetaldehyde (B116499) |

| Formaldehyde (B43269) |

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating components within a mixture so they can be analyzed individually. youtube.com For a compound like 7-formylheptanoic acid, both gas and liquid chromatography platforms are employed, each with specific strategies to overcome the challenges posed by the analyte's polar functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. mdpi.com However, the polar nature and low volatility of 7-formylheptanoic acid, due to its carboxylic acid and aldehyde moieties, make it unsuitable for direct GC analysis. nih.govresearchgate.net Chemical derivatization is therefore a mandatory step to increase its volatility and thermal stability, allowing it to be vaporized and travel through the GC column. gcms.czjfda-online.com This process involves chemically modifying the polar functional groups to reduce intermolecular hydrogen bonding. gcms.czsigmaaldrich.com

Due to the presence of two distinct functional groups, a multi-step derivatization is often the most effective strategy. This typically involves protecting the more reactive aldehyde group first, followed by derivatization of the carboxylic acid.

Protection of the Aldehyde Group: The aldehyde group is commonly converted into a more stable oxime. This prevents potential side reactions like isomerization or oxidation during subsequent steps. youtube.com

Methoximation: The use of methoxyamine hydrochloride (MeOx) is a widespread technique. It reacts with the aldehyde to form a stable methoxime derivative, which is less prone to tautomerization. youtube.com

PFBHA Derivatization: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is another effective reagent that forms a pentafluorobenzyl oxime. mdpi.comresearch-solution.com This derivative is particularly advantageous for its high sensitivity with an electron capture detector (ECD) and in negative chemical ionization mass spectrometry. research-solution.com

Derivatization of the Carboxylic Acid Group: Following the protection of the aldehyde, the carboxylic acid group is targeted.

Silylation: This is the most prevalent method for derivatizing acidic protons. nih.gov Silylating reagents replace the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.com N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful and commonly used silyl (B83357) donors. youtube.comresearch-solution.com The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent. gcms.cz The resulting TMS esters are significantly more volatile and thermally stable. gcms.cz

Alkylation (Esterification): This process converts the carboxylic acid into an ester. colostate.edu Reagents such as boron trifluoride (BF₃) in an alcohol like methanol (B129727) are used to create methyl esters. gcms.cznih.gov Another approach is using pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl esters, enhancing detection sensitivity. gcms.czresearch-solution.com

The following table summarizes common derivatization reagents and their target functional groups.

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Derivative Formed |

| Methoxyamine hydrochloride | MeOx | Aldehyde, Ketone | Methoxime |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | PFBHA | Aldehyde, Ketone | Pentafluorobenzyl (PFB) oxime |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic acid, Hydroxyl, Amine | Trimethylsilyl (TMS) ester/ether |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic acid, Hydroxyl, Amine | Trimethylsilyl (TMS) ester/ether |

| Boron Trifluoride / Methanol | BF₃/MeOH | Carboxylic acid | Methyl ester |

| Pentafluorobenzyl bromide | PFBBr | Carboxylic acid | Pentafluorobenzyl (PFB) ester |

Data sourced from multiple references. mdpi.comgcms.czyoutube.comresearch-solution.comcolostate.edunih.gov

Optimizing the instrumental parameters is critical for achieving good chromatographic separation and sensitive detection of the derivatized 7-formylheptanoic acid.

GC Column: A low to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, BPX-5), is typically selected for the analysis of derivatized fatty acids. shimadzu.com

Injector: A split/splitless injector is commonly used. The temperature must be set high enough (e.g., 250 °C) to ensure rapid volatilization of the derivative without causing thermal degradation. shimadzu.com

Oven Temperature Program: A temperature gradient is essential for good separation. The program typically starts at a lower temperature (e.g., 60-80 °C) and is ramped up at a controlled rate (e.g., 10-15 °C/min) to a final high temperature (e.g., 300-330 °C) to elute less volatile compounds. shimadzu.com

Mass Spectrometer:

Ionization: Electron Impact (EI) ionization at 70 eV is standard, as it generates reproducible fragmentation patterns that can be compared against spectral libraries for identification. mdpi.comimreblank.ch

Detection: For general profiling, full scan mode is used. For targeted quantification, Selected Ion Monitoring (SIM) mode is employed, which monitors only specific ions characteristic of the analyte, providing significantly higher sensitivity and selectivity. nih.gov

The table below provides a typical set of optimized GC-MS parameters.

| Parameter | Setting | Purpose |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% Phenyl-methylpolysiloxane | Separation of semi-volatile derivatized compounds. |

| Carrier Gas | Helium | Inert gas to carry analytes through the column. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |

| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. |

| Oven Program | 60 °C (hold 2 min), then 15 °C/min to 330 °C (hold 5 min) | Separates compounds based on boiling point. |

| MS Ion Source Temp. | 200 °C | Maintains analyte in the gas phase without degradation. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Creates characteristic and reproducible fragment ions. |

| Detection Mode | Full Scan (m/z 50-550) or SIM/MRM | Identification (Full Scan) or Quantification (SIM/MRM). |

Parameters are illustrative and based on typical methods for similar analytes. shimadzu.com

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) is a powerful alternative for analyzing polar and non-volatile compounds, potentially reducing the need for extensive derivatization. nih.gov

Separation Mode: Reversed-phase (RP) chromatography is the most common approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. sielc.comnih.gov

Mobile Phase: A typical mobile phase consists of a gradient mixture of water (often containing an acidifier like formic acid to ensure the carboxyl group remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comnih.govuniversiteitleiden.nl

Specialized Detectors: Since 7-formylheptanoic acid lacks a strong chromophore, standard UV detectors offer limited sensitivity. Therefore, more specialized detectors are required:

Diode Array Detector (DAD): Provides UV spectra, but sensitivity for this compound is low without derivatization. nih.gov

Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes that can detect the compound without a chromophore, though it offers lower sensitivity.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is the most effective approach. nih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules, allowing for highly sensitive and selective detection. nih.govnih.gov Derivatization can still be employed to enhance ionization efficiency and introduce specific fragmentation markers for improved analysis. nih.gov For instance, the reagent 4-APEBA is designed to label aldehydes and carboxylic acids for enhanced LC-MS detection. nih.gov

Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio of ions, providing definitive information on the molecular weight and structure of a compound. elsevierpure.comdntb.gov.ua When coupled with a chromatographic separation technique (GC-MS or LC-MS), it offers unparalleled specificity and sensitivity for identifying and quantifying analytes like 7-formylheptanoic acid in complex mixtures. elsevierpure.comnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry, or MS/MS, adds another dimension of specificity and structural insight. nih.govyoutube.com In this technique, a specific ion (the precursor or parent ion) corresponding to the analyte of interest is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. youtube.com This process can confirm the identity of a compound by matching its fragmentation pattern and is the gold standard for quantification in complex matrices.

Fragmentation Process: The precursor ion is isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. youtube.com The resulting product ions are characteristic of the precursor's chemical structure.

Structural Elucidation: For a derivatized 7-formylheptanoic acid, the fragmentation pattern provides a wealth of structural information. For example, a TMS-methoxime derivative would show characteristic losses of methyl groups (15 Da) and fragments corresponding to the TMS group (m/z 73), as well as cleavages along the carbon backbone that help to confirm the positions of the functional groups. nih.gov This detailed fragmentation fingerprint is crucial for unambiguous identification. nih.govresearchgate.net

Quantitative Analysis: For quantification, a highly selective and sensitive mode known as Multiple Reaction Monitoring (MRM) is used. shimadzu.com In MRM, the mass spectrometer is set to detect only a specific transition from a defined precursor ion to a specific product ion. This technique drastically reduces chemical noise and matrix interference, allowing for accurate quantification even at very low concentrations.

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 7-formylheptanoic acid, providing highly accurate mass measurements that are crucial for confident chemical formula assignment. avantiresearch.comuci.edu This capability allows differentiation of the target analyte from other co-eluting compounds with the same nominal mass but different elemental compositions. avantiresearch.com

Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can achieve mass accuracy in the low parts-per-million (ppm) range. avantiresearch.comuci.edu For 7-formylheptanoic acid (C8H14O3), the theoretical monoisotopic mass is 158.094294 Da. chemspider.comnih.gov HRMS can experimentally measure this mass with high precision, confirming the elemental composition and increasing the confidence in its identification, especially in complex matrices. uci.edu

Liquid chromatography coupled with HRMS (LC-HRMS) is a common approach for analyzing oxo fatty acids. nih.govnih.gov Electrospray ionization (ESI) in negative ion mode is particularly well-suited for ionizing polar carboxylic acids like 7-formylheptanoic acid, typically by forming the deprotonated molecule [M-H]⁻. nih.gov Tandem mass spectrometry (MS/MS) experiments on these high-resolution instruments can provide further structural information through characteristic fragmentation patterns. For similar oxo fatty acids, fragmentation often involves neutral losses of water (H₂O), carbon dioxide (CO₂), and formaldehyde (B43269) (CH₂O), which aids in the structural confirmation. lipidmaps.org

Table 1: Mass Spectrometric Properties of 7-Formylheptanoic Acid

| Property | Value | Reference |

| Chemical Formula | C8H14O3 | nih.gov |

| IUPAC Name | 8-oxooctanoic acid | nih.gov |

| Monoisotopic Mass | 158.094294 Da | chemspider.comnih.gov |

| Typical Ionization Mode | Negative Electrospray (ESI) | nih.gov |

| Common Adduct | [M-H]⁻ | lipidmaps.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 7-formylheptanoic acid. While HRMS provides the elemental formula, NMR reveals the specific arrangement of atoms and the connectivity of the carbon skeleton.

¹H NMR spectroscopy would provide characteristic signals for the different protons in the molecule. The aldehyde proton (-CHO) is expected to appear in a highly deshielded region of the spectrum, typically between 9-10 ppm. The acidic proton of the carboxylic acid (-COOH) would also be found far downfield, generally between 10-12 ppm, often as a broad singlet. libretexts.org The protons on the carbon adjacent to the carboxylic acid would resonate around 2.2-2.4 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 200-205 ppm, while the carboxyl carbon would appear around 175-180 ppm. libretexts.org The remaining aliphatic carbons would produce signals in the upfield region of the spectrum. The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's structure.

Table 2: Predicted NMR Chemical Shifts for 7-Formylheptanoic Acid

| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) |

| Carboxyl | ¹H (-COOH ) | 10 - 12 | broad singlet |

| ¹³C (-C OOH) | 175 - 180 | - | |

| Formyl | ¹H (-CHO ) | 9 - 10 | triplet |

| ¹³C (-C HO) | 200 - 205 | - | |

| Aliphatic Chain | ¹H (α to COOH) | 2.2 - 2.4 | triplet |

| ¹H (α to CHO) | 2.3 - 2.5 | triplet | |

| ¹H (other CH₂) | 1.2 - 1.7 | multiplet | |

| ¹³C (CH₂) | 20 - 45 | - |

Note: Predicted values are based on general chemical shift ranges for functional groups. libretexts.org Actual spectra would need to be acquired for precise values.

Sample Preparation and Extraction Protocols for Biological Matrices

The analysis of 7-formylheptanoic acid in biological matrices such as plasma, serum, or urine requires an efficient sample preparation protocol to remove interfering substances and concentrate the analyte. nih.govnih.gov The choice of method depends on the matrix complexity and the analytical technique employed.

Liquid-Liquid Extraction (LLE) is a commonly used method for organic acids. nih.gov A typical LLE protocol involves the acidification of the biological sample (e.g., plasma, serum, or urine) to a pH of 2-3 using an acid like hydrochloric acid (HCl). nih.gov This step ensures that the carboxylic acid group of 7-formylheptanoic acid is in its protonated, less polar form. Subsequently, the sample is extracted with a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE) or ethyl acetate. nih.govnih.gov This process transfers the analyte from the aqueous biological matrix to the organic phase, which can then be separated, evaporated, and reconstituted in a suitable solvent for analysis.

Solid-Phase Extraction (SPE) offers an alternative that can be more selective and easier to automate. nih.gov For acidic compounds like 7-formylheptanoic acid, anion-exchange SPE cartridges are often employed. nih.govwaters.com Mixed-mode SPE, which combines anion exchange with reversed-phase properties, can provide even cleaner extracts. The general procedure involves conditioning the SPE cartridge, loading the (often pH-adjusted) sample, washing away interferences with a specific solvent, and finally eluting the retained analyte with a different solvent. waters.com

For any quantitative analysis from biological fluids, careful consideration of the sample collection is paramount. For instance, when analyzing blood, the choice of collection tube (e.g., EDTA, heparin, or serum tubes) can significantly impact the measured concentrations of fatty acids due to potential contamination or analyte degradation. symbiosisonlinepublishing.comresearchgate.net

Derivatization Chemistry and Chemical Reactivity for Research Applications

Reactions at the Aldehyde Functionality

The aldehyde group is a key site for a range of chemical transformations, including oxidation, reduction, and various nucleophilic addition reactions.

The aldehyde functional group of 7-formylheptanoic acid can be readily oxidized to a carboxylic acid, resulting in the formation of the dicarboxylic acid known as pimelic acid. This conversion is a fundamental transformation in organic chemistry. A common and efficient method for this oxidation is the use of potassium permanganate (B83412) (KMnO₄) in a basic solution.

| Oxidizing Agent | Product |

| Potassium Permanganate (KMnO₄) | Pimelic acid |

Selective reduction of the aldehyde group in 7-formylheptanoic acid yields 7-hydroxyheptanoic acid. This transformation can be effectively achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This reagent is particularly useful as it selectively reduces aldehydes and ketones without affecting the less reactive carboxylic acid group.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 7-Hydroxyheptanoic acid |

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles, leading to a range of important derivatives.

Oxime and Hydrazone Formation: The reaction of 7-formylheptanoic acid with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) and its derivatives leads to the formation of oximes and hydrazones, respectively. These reactions are often used for the characterization and purification of aldehydes.

Acetal Formation: In the presence of an acid catalyst, the aldehyde group of 7-formylheptanoic acid can be protected by converting it into an acetal. This is achieved by reacting it with an alcohol or a diol. For instance, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid results in the formation of a cyclic acetal. This protection strategy is crucial when subsequent reactions need to be performed on the carboxylic acid moiety without affecting the aldehyde.

| Nucleophile | Product Type |

| Hydroxylamine | Oxime |

| Hydrazine | Hydrazone |

| Alcohol/Diol | Acetal |

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group of 7-formylheptanoic acid can also be derivatized through several important reactions, including esterification and the formation of amides and anhydrides.

Esterification of the carboxylic acid group is a common transformation that can facilitate purification, analysis, or further synthetic modifications.

Fischer Esterification: One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For example, the reaction of 7-formylheptanoic acid with methanol (B129727) and an acid catalyst yields methyl 7-formylheptanoate.

Alkylation of Carboxylate Salts: Alternatively, the carboxylate salt of 7-formylheptanoic acid can be reacted with an alkylating agent, such as an alkyl halide, to produce the corresponding ester.

| Esterification Method | Reagents | Product Example |

| Fischer Esterification | Alcohol, Acid Catalyst | Methyl 7-formylheptanoate |

| Alkylation | Base, Alkyl Halide | Alkyl 7-formylheptanoate |

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction typically requires the use of a coupling agent, such as a carbodiimide (B86325), to activate the carboxylic acid towards nucleophilic attack by the amine.

Anhydride Formation: Dehydration of 7-formylheptanoic acid, for instance by using a strong dehydrating agent like acetic anhydride, can lead to the formation of the corresponding carboxylic anhydride.

| Derivative | Reagent Type |

| Amide | Amine, Coupling Agent |

| Anhydride | Dehydrating Agent |

Exploration of Novel Derivatization Reagents for Enhanced Detection or Reactivity

Derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for a specific application, such as enhanced detection in analytical chromatography or increased reactivity for subsequent coupling reactions. libretexts.org For 7-formylheptanoic acid, derivatization can target either the carboxylic acid or the aldehyde moiety.

Derivatization for Enhanced Detection:

In analytical techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) into the analyte molecule to improve its detectability. libretexts.org

For the Carboxylic Acid Group: A common strategy is to convert the carboxylic acid into an ester that has strong ultraviolet (UV) absorbance. Reagents such as p-bromophenacyl bromide (BPB) are effective for this purpose, reacting with carboxylic acids to form phenacyl esters that can be detected at low concentrations by UV-Vis detectors. libretexts.orgnih.gov This pre-column derivatization allows for sensitive quantification of fatty acids. libretexts.org

For the Aldehyde Group: The aldehyde group can be targeted by various reagents to introduce fluorescent tags. Reagents like dansyl hydrazine or other fluorescent hydrazines react specifically with aldehydes to form stable, highly fluorescent hydrazones. Another approach involves using reagents that react with primary amines, which can be introduced onto the 7-formylheptanoic acid via reductive amination. For instance, reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) are commonly used to derivatize amino acids and other primary amines, yielding fluorescent products. jascoinc.com While OPA reacts with primary amines, FMOC can react with both primary and secondary amines. jascoinc.com

Derivatization for Enhanced Reactivity:

Derivatization can also be used to activate one of the functional groups for subsequent chemical reactions.

Activating the Carboxylic Acid: The carboxylic acid can be converted into a more reactive species, such as an acid chloride, an activated ester (e.g., N-hydroxysuccinimide ester), or by using carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov These activated intermediates readily react with nucleophiles like amines or alcohols to form amides or esters, respectively. This is a fundamental strategy in peptide synthesis and bioconjugation.

Modifying the Aldehyde: The aldehyde group can undergo reductive amination, where it first reacts with a primary or secondary amine to form an imine or enamine, which is then reduced in situ to form a new, more complex amine. This reaction is a powerful tool for creating carbon-nitrogen bonds.

| Target Functional Group | Derivatization Reagent | Purpose |

| Carboxylic Acid | p-Bromophenacyl bromide (BPB) | Enhanced UV detection libretexts.orgnih.gov |

| Carboxylic Acid | N,N'-Dicyclohexylcarbodiimide (DCC) | Activation for coupling reactions nih.gov |

| Aldehyde | Dansyl Hydrazine | Fluorescent labeling for detection |

| Aldehyde | o-Phthalaldehyde (OPA) / 9-Fluorenylmethyl chloroformate (FMOC) (after reductive amination) | Fluorescent labeling for detection jascoinc.com |

Applications and Future Research Directions in Chemical Biology and Biomedical Sciences

Exploration as a Chiral Building Block in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules often relies on the use of chiral building blocks, which are small, enantiomerically pure molecules that can be incorporated into a larger structure. researchgate.net The development of methods to create such building blocks from non-chiral starting materials using techniques like asymmetric hydrogenation and epoxidation is a significant area of synthetic chemistry. researchgate.netnih.gov

7-Formylheptanoic acid, with its two distinct functional groups, presents a valuable scaffold for the synthesis of complex molecules. ontosight.ai Its aldehyde and carboxylic acid moieties can be selectively modified to introduce new functionalities and build molecular complexity. While specific examples of its use as a chiral building block are still emerging, its potential is evident in the synthesis of related complex lipids like prostaglandins. Prostaglandins are potent bioactive compounds whose synthesis requires multi-step chemical transformations. nih.gov The structural features of 7-formylheptanoic acid make it a plausible precursor for prostaglandin (B15479496) analogues and other complex lipid-based molecules, where the seven-carbon chain can be elaborated and the functional groups can be transformed to create the desired stereochemistry and functionality. The ability to perform chemoenzymatic synthesis, combining the selectivity of enzymes with the power of chemical reactions, further enhances the potential of molecules like 7-formylheptanoic acid in constructing intricate molecular architectures. nih.gov

Investigation of Biosynthetic Pathway Engineering for Production

The growing demand for bio-based chemicals has spurred research into the microbial production of valuable organic molecules, including dicarboxylic acids (DCAs). nih.govrsc.org Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a sustainable alternative to traditional chemical synthesis. nih.govnih.gov These approaches involve the rational design and modification of microbial metabolic pathways to enhance the production of target compounds. nih.govresearchgate.net

The biosynthesis of 7-formylheptanoic acid can be envisioned through the ω-oxidation of fatty acids in engineered microbes. nih.gov This pathway typically involves enzymes like alkane monooxygenases that introduce a hydroxyl group at the terminal (ω) carbon of a fatty acid, which is then further oxidized to an aldehyde and then a carboxylic acid. To produce 7-formylheptanoic acid, the final oxidation step would need to be controlled or bypassed.

A key class of enzymes in this context is the carboxylic acid reductases (CARs), which catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes. researchgate.net These enzymes are notable for their broad substrate specificity, which includes a variety of aliphatic and aromatic carboxylic acids. researchgate.net By heterologously expressing a suitable CAR in a microbial host that produces heptanedioic acid (a C7 dicarboxylic acid), it is theoretically possible to selectively reduce one of the carboxyl groups to an aldehyde, yielding 7-formylheptanoic acid.

Table 1: Key Strategies in Metabolic Engineering for Dicarboxylic Acid Production

| Strategy | Description | Key Enzymes/Genes | References |

|---|---|---|---|

| By-product Pathway Knockout | Deleting genes responsible for competing metabolic pathways to redirect carbon flux towards the desired product. | ptsG, pykF, pykA in E. coli | nih.gov |

| Overexpression of Key Enzymes | Increasing the expression of enzymes in the desired biosynthetic pathway to enhance production. | PEP carboxylase (ppc), PEP carboxykinase (pck) | nih.govsemanticscholar.org |

| Cofactor Engineering | Optimizing the intracellular availability of cofactors like NADH and NADPH required by the biosynthetic enzymes. | Formate dehydrogenase | nih.gov |

| Heterologous Gene Expression | Introducing genes from other organisms to create novel biosynthetic pathways. | Carboxylic acid reductases (CARs) | researchgate.net |

Role in Understanding and Modulating Metabolic Networks

Aldehydes are reactive molecules that play significant roles in cellular metabolism and signaling. creative-proteomics.com They can be generated endogenously through processes like lipid peroxidation. nih.gov As an oxo fatty acid, 7-formylheptanoic acid is a part of the broader lipid metabolism network. nih.gov The interaction of aldehydes with proteins can occur through both reversible and irreversible binding, potentially altering protein structure and function. nih.gov This suggests that 7-formylheptanoic acid could modulate metabolic networks by interacting with key enzymes and regulatory proteins.

The study of interactions between aldehydes and myofibrillar proteins has shown that longer-chain aldehydes exhibit stronger binding, and these interactions can alter the secondary structure and microenvironment of the proteins. nih.gov Such interactions are often driven by hydrophobic forces. nih.govresearchgate.net Given its structure, 7-formylheptanoic acid could participate in similar interactions, influencing cellular processes. Furthermore, short-chain aldehydes have been shown to act as taste modulators by activating the calcium-sensing receptor (CaSR), indicating that aldehydes can function as signaling molecules. mdpi.com Understanding the specific protein targets of 7-formylheptanoic acid and its effects on their function will be crucial in elucidating its role in metabolic regulation.

Potential as a Precursor for Novel Bioactive Compounds

The dual functionality of 7-formylheptanoic acid makes it a versatile starting material for the synthesis of novel bioactive compounds. ontosight.ai Derivatives of heptanoic acid have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The aldehyde group of 7-formylheptanoic acid is particularly reactive and can be a target for chemical modifications to generate a diverse library of new molecules.

One promising area is the development of enzyme inhibitors. Aldehyde-containing compounds have been shown to be potent inhibitors of proteases, such as the SARS-CoV-2 3CL protease, by forming a covalent bond with a catalytic cysteine residue. acs.org The aldehyde group acts as a "warhead" that reacts with the enzyme's active site. acs.org 7-Formylheptanoic acid could serve as a scaffold for designing novel inhibitors, where the heptanoic acid chain can be modified to enhance binding affinity and selectivity for the target enzyme. Additionally, its structure makes it a candidate for the synthesis of prostaglandin analogues, a class of lipids with significant medicinal value. nih.gov

Advanced Omics Research (e.g., Metabolomics, Lipidomics) Utilizing 7-Formylheptanoic Acid as an Analyte

Metabolomics and lipidomics aim to comprehensively identify and quantify small molecules in biological systems to understand their physiological state. nih.govnih.gov The analysis of aldehydes in biological samples presents a challenge due to their reactivity and often low concentrations. creative-proteomics.commdpi.com However, advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been developed for their detection. creative-proteomics.comnih.govmdpi.com

Chemical derivatization is a common strategy to improve the detection of aldehydes. nih.govacs.org Reagents like p-toluenesulfonylhydrazine (TSH) can react with aldehydes and ketones, making them more amenable to analysis by LC-MS. nih.govacs.org Such methods enable the chemoselective screening for unknown aldehydes and ketones in complex biological samples. nih.gov 7-Formylheptanoic acid is listed in metabolomics databases such as the Metabolomics Workbench and LIPID MAPS, indicating its presence as a metabolite in biological systems. nih.gov The development of targeted and non-targeted "omics" approaches will be instrumental in studying the role of 7-formylheptanoic acid in various physiological and pathological conditions. nih.gov

Table 2: Analytical Techniques for Aldehyde Detection in Biological Samples

| Technique | Principle | Derivatization | Advantages | References |

|---|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass analysis. | Often used to enhance volatility and stability. | High sensitivity for volatile aldehydes. | creative-proteomics.commdpi.com |

| HPLC-UV/Fluorescence | Separation by liquid chromatography with detection by UV or fluorescence. | Required for aldehydes without a chromophore or fluorophore. | Good sensitivity and robustness. | mdpi.com |

| LC-MS/MS | Separation by liquid chromatography coupled with tandem mass spectrometry for high selectivity and sensitivity. | Can be used to improve ionization and chromatographic retention. | Provides structural information and allows for quantification. | nih.govacs.org |

Integration of Computational Chemistry with Experimental Research on 7-Formylheptanoic Acid

Computational chemistry provides powerful tools to complement experimental research by offering molecular-level insights into chemical structures, properties, and reaction mechanisms. nih.govnih.gov Quantum chemical calculations can be employed to study reaction pathways and kinetics, as demonstrated in the study of acetaldehyde (B116499) formation. nih.govresearchgate.net Such calculations can predict transition state geometries and energies, providing a deeper understanding of reaction mechanisms. nih.gov

Molecular dynamics (MD) simulations are another valuable computational tool for studying the interactions between small molecules like aldehydes and biological macromolecules such as proteins. nih.govresearchgate.net These simulations can reveal the binding modes of a molecule in a protein's active site and identify the key intermolecular forces, such as hydrophobic interactions and hydrogen bonds, that stabilize the complex. nih.govresearchgate.net For example, MD simulations have been used to study the interaction of heptanal (B48729) with myofibrillar proteins, showing how the aldehyde binds and alters the protein's conformation. nih.gov Similar computational approaches can be applied to 7-formylheptanoic acid to predict its potential protein targets, understand its binding affinity and selectivity, and guide the design of new experiments and novel bioactive molecules based on its scaffold. The combination of computational and experimental methods is crucial for accelerating research and unlocking the full potential of compounds like 7-formylheptanoic acid. acs.org

常见问题

Basic Research Questions

Q. What are the established synthetic protocols for 7-Formylheptanoic acid, and how can researchers optimize reaction yields?

- Methodological Answer: Begin with classical organic synthesis approaches, such as controlled oxidation of heptanol derivatives or formylation of heptanoic acid precursors. Use gas chromatography (GC) or HPLC to monitor reaction progress and optimize conditions (e.g., catalyst loading, temperature gradients). For reproducibility, document stoichiometric ratios, solvent systems, and purification steps (e.g., column chromatography, recrystallization) . Validate purity via NMR (<sup>1</sup>H/<sup>13</sup>C) and FT-IR spectroscopy to confirm the aldehyde and carboxylic acid functionalities .

Q. How can researchers characterize the stability of 7-Formylheptanoic acid under varying storage conditions?

- Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Analyze degradation products using LC-MS or GC-MS and quantify stability via kinetic modeling (e.g., Arrhenius plots). Include control samples stored at −20°C in inert atmospheres as benchmarks .

Q. What analytical techniques are recommended for quantifying impurities in 7-Formylheptanoic acid?

- Methodological Answer: Employ high-resolution mass spectrometry (HRMS) for trace impurity profiling. Pair with reverse-phase HPLC using UV detection (210–254 nm) to separate and quantify byproducts. Calibrate against certified reference materials and validate methods per ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s reactivity in multicomponent reactions (e.g., Ugi or Passerini reactions)?

- Methodological Answer: Use a fractional factorial design to screen variables (e.g., solvent polarity, temperature, nucleophile concentration). Monitor reaction outcomes via <sup>19</sup>F NMR (if fluorinated reagents are used) or in situ FT-IR. For mechanistic insights, isolate intermediates via flash chromatography and characterize using X-ray crystallography or DFT calculations .

Q. What strategies resolve contradictions in reported spectral data (e.g., conflicting <sup>1</sup>H NMR shifts) for 7-Formylheptanoic acid?

- Methodological Answer: Replicate published protocols and compare results under identical conditions. Validate solvent effects (e.g., DMSO vs. CDCl3) on chemical shifts. Use deuterated solvents with internal standards (e.g., TMS) for calibration. Cross-reference with computational NMR tools (e.g., ACD/Labs or Gaussian) to model expected shifts .

Q. How can researchers address batch-to-batch variability in enzymatic studies involving 7-Formylheptanoic acid?

- Methodological Answer: Implement rigorous quality control (QC) protocols, including peptide content analysis (via amino acid analysis) and salt removal (e.g., dialysis or ion-exchange chromatography). For enzyme assays, pre-equilibrate the compound in assay buffers and use internal standards (e.g., spiked deuterated analogs) to normalize data .

Q. What computational methods are suitable for predicting the physicochemical properties of 7-Formylheptanoic acid?

- Methodological Answer: Use molecular dynamics (MD) simulations to model solubility and partition coefficients (log P). Apply quantum mechanical calculations (e.g., COSMO-RS) to predict pKa values and tautomeric equilibria. Validate predictions with experimental titration (potentiometric or UV-Vis) and solubility assays .

Data Presentation and Reproducibility

Q. How should researchers present conflicting data in publications (e.g., divergent catalytic activity results)?

- Methodological Answer: Use supplementary tables to juxtapose raw data from multiple trials. Apply statistical tests (e.g., ANOVA, Tukey’s HSD) to identify outliers. Discuss potential variables (e.g., moisture sensitivity, catalyst deactivation) and propose protocols for minimizing variability .

Q. What metrics are critical for ensuring reproducibility in synthetic procedures?

- Methodological Answer: Report yields as mass balances (theoretical vs. isolated), including unreacted starting materials and byproducts. Provide detailed spectral assignments (e.g., NMR peak integrations, HRMS m/z values) in supplementary data. Use standardized nomenclature for reaction conditions (e.g., "anhydrous" vs. "ambient") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。